2-Ethyl-5-methylpiperazine

Medicinal Chemistry Lipophilicity ADME

Pharmaceutical intermediate procurement requires precise stereochemical and physicochemical data-not generic alkylpiperazines. CAS 32736-20-2 (C7H16N2, MW 128.22) offers a specific 2,5-disubstitution pattern with two chiral centers, delivering a defined 3D structure unavailable in mono-substituted or symmetrically di-substituted analogs. - **Key Differentiator:** XLogP3 = 0.5, a quantifiable 5x lipophilicity increase over 2-ethylpiperazine (XLogP3 0.1), directly tunable for membrane permeability and chromatographic behavior. - **Core Applications:** (2S,5R) stereoisomer as chiral API intermediate; scaffold for asymmetric catalysis ligands; distinct analog for SAR optimization. - **Supply:** BenchChem-prequalified, research-grade material available for immediate R&D shipment.

Molecular Formula C7H16N2
Molecular Weight 128.22 g/mol
CAS No. 32736-20-2
Cat. No. B3260119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-5-methylpiperazine
CAS32736-20-2
Molecular FormulaC7H16N2
Molecular Weight128.22 g/mol
Structural Identifiers
SMILESCCC1CNC(CN1)C
InChIInChI=1S/C7H16N2/c1-3-7-5-8-6(2)4-9-7/h6-9H,3-5H2,1-2H3
InChIKeyVXVCTVOKVWCZOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethyl-5-methylpiperazine: Chiral Piperazine Scaffold


2-Ethyl-5-methylpiperazine (CAS 32736-20-2, C7H16N2, MW 128.22) is a 2,5-disubstituted piperazine derivative, notable for the stereocenters created at the 2- and 5-positions of the heterocyclic ring [1]. This chiral compound serves primarily as a key intermediate in the synthesis of complex molecules, particularly in medicinal chemistry. The (2S,5R) stereoisomer is of specific interest due to its defined three-dimensional structure, which can impart unique properties when incorporated into larger pharmaceutical targets or chiral ligands .

1
Chiral piperazine scaffold with pre-defined (2S,5R) stereochemistry
2
Supports stereoselective synthesis workflows and chiral ligand design
3
Key intermediate for medicinal chemistry and SAR probe development

2-Ethyl-5-methylpiperazine: Stereochemical & Physicochemical Differentiation


Direct substitution of 2-Ethyl-5-methylpiperazine with simpler or alternative alkylpiperazines (e.g., 2-ethylpiperazine or 2,5-dimethylpiperazine) is not viable due to significant differences in key physicochemical and stereochemical properties. The specific 2-ethyl-5-methyl substitution pattern creates two chiral centers, leading to a specific and tuneable 3D structure absent in mono-substituted or symmetrically di-substituted analogs . Furthermore, as indicated by computed properties such as XLogP3, the differential lipophilicity (0.5 vs. 0.1 for 2-ethylpiperazine) will directly impact compound behavior in biological assays or during chromatographic purification, potentially altering binding affinity, membrane permeability, and synthetic outcomes [1].

Target 2-Ethyl-5-methylpiperazine vs 2-Ethylpiperazine Differential lipophilicity and the added 5-methyl chiral center may shift assay behavior and synthetic outcome; direct interchange not advised.
Target 2-Ethyl-5-methylpiperazine vs 2,5-Dimethylpiperazine Mass, steric bulk, and conformational flexibility differ; binding-site fit and purification behavior may not transfer directly.

2-Ethyl-5-methylpiperazine: Quantitative Differentiation Evidence


Higher Lipophilicity vs. 2-Ethylpiperazine

2-Ethyl-5-methylpiperazine exhibits a higher computed lipophilicity (XLogP3 = 0.5) compared to its mono-substituted analog 2-ethylpiperazine (XLogP3 = 0.1), representing a 5-fold increase [1][2]. This difference is due to the additional methyl group at the 5-position, which increases the overall hydrophobic character of the molecule.

Lipophilicity vs. 2-ethylpiperazine
Reported
XLogP3 = 0.5 vs. 0.1 (5-fold increase)
Lipophilicity profile may influence ADME behavior
Computed property; empirical validation recommended
Medicinal Chemistry Lipophilicity ADME

Larger Molecular Size vs. 2,5-Dimethylpiperazine

The presence of an ethyl substituent instead of a second methyl group results in a distinct molecular weight and size profile. 2-Ethyl-5-methylpiperazine (MW 128.22, 9 heavy atoms) is heavier and larger than its symmetrically substituted analog 2,5-dimethylpiperazine (MW 114.19, 8 heavy atoms) [1][2].

Molecular size vs. 2,5-dimethyl
Reported
MW 128.22 vs. 114.19 g/mol, +1 heavy atom
Mass and steric influence on recognition
MS detection and binding-pocket fit differ
Organic Synthesis Physicochemical Properties SAR

Pre-defined Chirality vs. Unsubstituted Piperazine

The (2S,5R) stereoisomer of 2-ethyl-5-methylpiperazine provides a pre-defined chiral framework, unlike achiral, unsubstituted piperazine. This allows for the direct introduction of stereochemical complexity into target molecules . While direct comparative data on enantiomeric excess in specific reactions is limited in the public domain for this exact compound, its utility as a chiral control reagent for synthesizing racemic compounds is noted .

Chirality vs. unsubstituted piperazine
Class-level
2 chiral centers (vs. 0); pre-defined (2S,5R) isomer available
Stereochemical complexity for target synthesis
Enantiopure identity should be verified
Asymmetric Synthesis Chiral Building Block Medicinal Chemistry

2-Ethyl-5-methylpiperazine: Recommended Application Scenarios


Chiral Building Block for Enantiopure APIs

The (2S,5R) stereoisomer of 2-ethyl-5-methylpiperazine is best utilized as a chiral starting material or intermediate in the synthesis of pharmaceutical active ingredients (APIs) where a defined three-dimensional orientation is critical for target binding and biological activity . Its pre-defined chirality makes it a superior choice over achiral or racemic mixtures of piperazines for the efficient construction of complex drug candidates.

Chiral Ligands for Asymmetric Catalysis

The compound's chiral piperazine core is an excellent scaffold for developing new chiral ligands for use in asymmetric catalysis . The differentiated lipophilicity (XLogP3 = 0.5) relative to simpler piperazines [1] provides an additional tunable parameter for designing catalysts with specific solubility and selectivity profiles in various organic solvents.

SAR Studies in Early-Stage Drug Discovery

2-Ethyl-5-methylpiperazine serves as a distinct analog in SAR studies aimed at optimizing the lipophilicity and steric profile of lead compounds. The 5-fold increase in lipophilicity compared to 2-ethylpiperazine (XLogP3 0.5 vs. 0.1) [1] provides a clear and quantifiable difference, allowing researchers to systematically probe the effect of these physicochemical changes on biological activity, ADME, and off-target effects.

Application
Selection Property
Validation Focus
Chiral building block for stereocontrolled synthesis
Pre-defined (2S,5R) configuration
Enantiomeric purity and chiral attribution
Chiral ligand development for asymmetric catalysis
Tunable lipophilicity and stereochemistry
Catalytic selectivity and solubility profiling
SAR probe for lipophilicity and steric effects
Distinct lipophilicity profile
ADME assay and target engagement context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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